molecular formula C17H18O2 B12903633 Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- CAS No. 835629-22-6

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)-

Cat. No.: B12903633
CAS No.: 835629-22-6
M. Wt: 254.32 g/mol
InChI Key: VFJWUXYLCNNTHM-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran typically involves the following steps:

    Starting Material: The synthesis begins with 2,2-dimethyl-2,3-dihydrobenzofuran as the core structure.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with benzyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of 7-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: Reduction of the benzyloxy group can yield a benzyl alcohol derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzyloxy group acts as an activating group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzaldehyde derivative.

    Reduction: Benzyl alcohol derivative.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

7-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

    7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: Known for its selective inhibition of monoamine oxidase B.

    4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Explored for its multipotent inhibitory effects on Alzheimer’s disease-related enzymes.

Uniqueness: 7-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its structural features make it a valuable scaffold for the development of new compounds with diverse applications.

Properties

CAS No.

835629-22-6

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2,2-dimethyl-7-phenylmethoxy-3H-1-benzofuran

InChI

InChI=1S/C17H18O2/c1-17(2)11-14-9-6-10-15(16(14)19-17)18-12-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3

InChI Key

VFJWUXYLCNNTHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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